4H-1-Benzopyran-4-one, 2,3-dihydro-5,7-dihydroxy-2-phenyl-6-(1-piperidinylmethyl)-, (S)-
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Overview
Description
4H-1-Benzopyran-4-one, 2,3-dihydro-5,7-dihydroxy-2-phenyl-6-(1-piperidinylmethyl)-, (S)- is a complex organic compound with significant potential in various scientific fields This compound belongs to the class of benzopyrans, which are known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H-1-Benzopyran-4-one, 2,3-dihydro-5,7-dihydroxy-2-phenyl-6-(1-piperidinylmethyl)-, (S)- typically involves multi-step organic reactions. One common method includes the condensation of appropriate phenolic compounds with piperidine derivatives under controlled conditions. The reaction often requires catalysts such as acids or bases to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and high-pressure reactors to optimize yield and purity. The use of advanced purification methods such as chromatography and crystallization ensures the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
4H-1-Benzopyran-4-one, 2,3-dihydro-5,7-dihydroxy-2-phenyl-6-(1-piperidinylmethyl)-, (S)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles such as halogens or nitro groups in the presence of catalysts like iron or aluminum chloride.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated benzopyran derivatives.
Scientific Research Applications
4H-1-Benzopyran-4-one, 2,3-dihydro-5,7-dihydroxy-2-phenyl-6-(1-piperidinylmethyl)-, (S)- has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or activator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurodegenerative disorders.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The compound exerts its effects through various molecular targets and pathways. It may interact with specific enzymes or receptors, modulating their activity. The presence of hydroxyl groups allows it to form hydrogen bonds with biological molecules, influencing their function. The piperidinylmethyl group enhances its ability to cross cell membranes, increasing its bioavailability.
Comparison with Similar Compounds
Similar Compounds
4H-1-Benzopyran-4-one derivatives: Compounds with similar core structures but different substituents.
Flavonoids: Naturally occurring compounds with similar benzopyran structures.
Coumarins: Another class of benzopyran derivatives with diverse biological activities.
Uniqueness
4H-1-Benzopyran-4-one, 2,3-dihydro-5,7-dihydroxy-2-phenyl-6-(1-piperidinylmethyl)-, (S)- is unique due to its specific substituents, which enhance its chemical reactivity and potential applications. The combination of hydroxyl groups and a piperidinylmethyl group provides a distinct profile compared to other benzopyran derivatives.
Properties
CAS No. |
183051-61-8 |
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Molecular Formula |
C21H23NO4 |
Molecular Weight |
353.4 g/mol |
IUPAC Name |
(2S)-5,7-dihydroxy-2-phenyl-6-(piperidin-1-ylmethyl)-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C21H23NO4/c23-16-11-19-20(21(25)15(16)13-22-9-5-2-6-10-22)17(24)12-18(26-19)14-7-3-1-4-8-14/h1,3-4,7-8,11,18,23,25H,2,5-6,9-10,12-13H2/t18-/m0/s1 |
InChI Key |
CPBYRJHTUVUMDJ-SFHVURJKSA-N |
Isomeric SMILES |
C1CCN(CC1)CC2=C(C3=C(C=C2O)O[C@@H](CC3=O)C4=CC=CC=C4)O |
Canonical SMILES |
C1CCN(CC1)CC2=C(C3=C(C=C2O)OC(CC3=O)C4=CC=CC=C4)O |
Origin of Product |
United States |
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